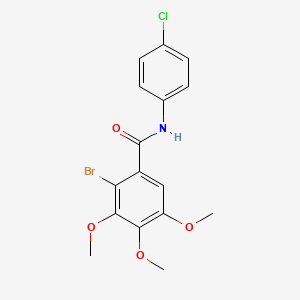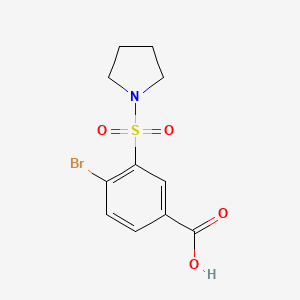![molecular formula C15H12ClN3O4 B5795920 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)
2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of ethanimidamide and contains a nitrobenzoyl group and a chlorophenyl group. The synthesis of this compound is challenging, but recent advancements in synthetic chemistry have made it possible to produce it in reasonable yields.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide has been studied extensively for its potential therapeutic applications. One of the main applications of this compound is as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been studied for its potential use as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. These enzymes play a crucial role in the growth and proliferation of cancer cells, and their inhibition can lead to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide can induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to have anti-inflammatory and analgesic properties. Additionally, this compound has been studied for its potential use as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide is its potential use as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis and cell cycle arrest. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, the synthesis of this compound is challenging, and the yield is moderate. Additionally, the mechanism of action of this compound is not fully understood, which limits its potential use in clinical settings.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide. One potential direction is to study the mechanism of action of this compound in more detail. Understanding the molecular targets of this compound can help in the development of more effective therapeutic agents. Additionally, further studies are needed to determine the potential use of this compound as an antimicrobial agent. Finally, the synthesis of this compound needs to be optimized to improve the yield and reduce the cost of production.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide involves the reaction of 4-chloroaniline with 2-nitrobenzoyl chloride in the presence of a base to form 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]acetanilide. This intermediate is then treated with ethyl chloroformate to form 2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide. The yield of this reaction is moderate, and the reaction conditions need to be carefully controlled to prevent side reactions.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c16-11-7-5-10(6-8-11)9-14(17)18-23-15(20)12-3-1-2-4-13(12)19(21)22/h1-8H,9H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELCDLJKCQPIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-(4-chlorophenyl)-N'-{[(2-nitrophenyl)carbonyl]oxy}ethanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)
![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)

![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)
![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)
![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)



